Home > Products > Building Blocks P16309 > 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid - 342017-99-6

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Catalog Number: EVT-1408695
CAS Number: 342017-99-6
Molecular Formula: C18H14BrNO2
Molecular Weight: 356.2g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

    Compound Description: This compound is a potent and selective Aurora A kinase inhibitor with apoptosis-inducing properties. It demonstrated significant binding to the kinase active site and exhibited promising antitumor activity in vitro. [, ]

    Relevance: This compound shares a similar core structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, featuring a bicyclic aromatic system with carboxylic acid and substituted phenyl groups. Both compounds belong to the broader class of heterocyclic carboxylic acids and exhibit biological activity, suggesting a potential structure-activity relationship. The key differences lie in the specific substitutions on the aromatic systems: 8-fluoro and 3-bromophenyl in 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid compared to 6,8-dimethyl and 4-bromophenyl in the target compound. [, ]

1-Cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

    Compound Description: The crystal structure of this compound has been reported. []

    Relevance: This compound shares a core quinoline-carboxylic acid structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Key differences include the presence of a cyclopropyl group at position 1, an ethoxy group at position 7, and difluoro substitutions at positions 6 and 8, contrasting with the dimethyl and bromophenyl substitutions in the target compound. This suggests a possible structure-activity relationship within this class of compounds. []

7-Ethoxyl-6,8-difluoro-4-oxo-1-phenyl-1,4-dihydro-quinoline-3-carboxylic acid

    Compound Description: This compound's crystal structure has been reported. []

    Relevance: This compound shares a very similar core structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, both containing a quinoline ring system substituted with a carboxylic acid group at position 4. Key structural differences include the ethoxy group at position 7, difluoro substituents at positions 6 and 8, and a phenyl group at position 1, in contrast to the dimethyl and 4-bromophenyl substitutions in the target compound. This suggests potential structure-activity relationships within this class of compounds. []

1-(4-chloro-phenyl)-7-ethoxyl-6,8-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

    Compound Description: The crystal structure of this compound has been reported. []

    Relevance: This compound shares a core quinoline-carboxylic acid structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Structural variations lie in the presence of a 4-chlorophenyl group at position 1, an ethoxy group at position 7, and difluoro substitutions at positions 6 and 8, compared to the dimethyl and 4-bromophenyl substitutions in the target compound. This comparison highlights potential structure-activity relationships within this class of compounds. []

7-Ethoxy-6,8-difluoro-4-oxo-1-pyridin-2-ylmethyl-1,4-dihydro-quinoline-3-carboxylic acid

    Compound Description: This compound's crystal structure has been reported. []

    Relevance: This compound is structurally related to 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, sharing a quinoline ring system with a carboxylic acid substituent at position 4. The key distinctions are the presence of an ethoxy group at position 7, difluoro substituents at positions 6 and 8, and a pyridin-2-ylmethyl group at position 1, compared to the dimethyl and 4-bromophenyl substitutions in the target compound. This emphasizes potential structure-activity relationships within this class of compounds. []

5,7-diamino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

    Compound Description: This compound is a key intermediate in the synthesis of novel quinolone antibiotics. It's synthesized via a multi-step process involving nucleophilic substitution, hydrolysis, and hydrogenation reactions. []

    Relevance: This compound shares the quinoline-3-carboxylic acid core structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. The key structural differences include the presence of a cyclopropyl group at position 1, two amino groups at positions 5 and 7, and difluoro substitutions at positions 6 and 8, in contrast to the dimethyl and 4-bromophenyl substitutions in the target compound. This comparison highlights potential structure-activity relationships within this class of compounds. []

7-substituted-1-ethyl(2-fluoro-ethyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives

    Compound Description: This refers to a series of eighteen 7-substituted-1-ethyl(2-fluoro-ethyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives that were synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited promising activity against pathogenic bacteria, even surpassing the potency of fleroxacin. [, ]

    Relevance: These compounds share a core quinoline-3-carboxylic acid structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. They also exhibit antibacterial properties, suggesting potential structure-activity relationships within this class of compounds. The key differences lie in the substituents at positions 1 and 7 and the presence of difluoro groups at positions 6 and 8, unlike the dimethyl and 4-bromophenyl substitutions in the target compound. [, ]

7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acid derivatives

    Compound Description: This series of quinolone derivatives incorporates a 3-amino-4-methoxypyrrolidine moiety at position 7. These compounds showed enhanced in vitro and in vivo antibacterial activity against both gram-positive and gram-negative bacteria compared to analogs with 3-substituted azetidines. Furthermore, the configuration and chirality of the pyrrolidine substituent significantly influenced the antibacterial activity. []

    Relevance: These compounds, with their quinoline-3-carboxylic acid core, are structurally related to 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. The presence of a cyclopropyl group at position 1, a substituted pyrrolidine at position 7, and difluoro groups at positions 6 and 8 distinguishes them from the target compound, highlighting potential structure-activity relationships in this class of compounds. []

(RS)-7-(2-aminomethylmorpholino)-1- cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

    Compound Description: This quinolone derivative is notable for its ability to exist in various hydrated forms (mono- and dihydrate) and different anhydrate forms (α and β), influenced by temperature and drying conditions. The different forms exhibit distinct physicochemical properties, including stability and compressibility. []

    Relevance: The compound shares a core quinolone-3-carboxylic acid structure with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. The presence of a cyclopropyl group at position 1, a substituted morpholine at position 7, and difluoro groups at positions 6 and 8 differentiates it from the target compound, suggesting potential structure-activity relationships within this class of compounds. []

1-Cyclopropyl-5-Substituted-6,8-Difluoro-7-4-(methyl-1-piperazinyl)-4(1H)-Oxoquinoline-3-Carboxylic Acids

    Compound Description: This series of quinolone derivatives was investigated for quantitative structure-activity relationships (QSAR) using AM1 and Monte Carlo simulation calculations. The study aimed to understand the influence of different substituents at position 5 on their in vitro antibacterial activity. The study revealed that smaller substituents at position 5 generally improved activity against S. aureus and P. aeruginosa. []

    Relevance: This series shares a common quinoline-3-carboxylic acid core with 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Variations in the substituents at positions 1, 5, and 7, and the presence of difluoro groups at positions 6 and 8, compared to the dimethyl and 4-bromophenyl substitutions in the target compound, are crucial for understanding potential structure-activity relationships within this class of compounds. []

6,8-dimethyl-2-phenyl-pyrido[3,4-d]pyrimidin-4(3H)-one

    Compound Description: This compound is part of a series of pyrido[3,4-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones synthesized and characterized for their chemical properties and reactivity. []

    Relevance: While not a quinoline derivative like 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, this compound shares structural similarities. Both contain a nitrogen-containing heterocycle with a phenyl ring at position 2 and methyl groups at positions 6 and 8. This suggests potential interest in exploring shared structural motifs and their impact on biological activity. []

Properties

CAS Number

342017-99-6

Product Name

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

IUPAC Name

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2g/mol

InChI

InChI=1S/C18H14BrNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22)

InChI Key

GBORHFHYPAQPQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.